molecular formula C18H14INO2 B5467763 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol

2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol

Cat. No. B5467763
M. Wt: 403.2 g/mol
InChI Key: POBKAENWLMKZDT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol, also known as IQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. IQ-1 has been found to have significant effects on cellular signaling pathways, making it a promising candidate for research in cancer treatment and other diseases.

Mechanism of Action

2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol exerts its effects on cellular signaling pathways by binding to a protein called TCF4, which is a transcription factor that regulates the expression of genes involved in cell proliferation and differentiation. By inhibiting the activity of TCF4, this compound can block the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been found to have other biochemical and physiological effects. It has been shown to enhance the differentiation of embryonic stem cells into neurons, and to promote the survival of neurons in the brain. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol is its specificity for the TCF4 protein, which allows for targeted inhibition of the Wnt signaling pathway. However, this compound can be difficult to synthesize, and its use in vivo may be limited by its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research on 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area of research is the optimization of this compound for in vivo use, by improving its solubility and bioavailability. Additionally, this compound may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, by promoting the survival of neurons in the brain.

Synthesis Methods

The synthesis of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol involves the reaction of 5-iodo-2-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of the Wnt signaling pathway, which is known to play a crucial role in the development and progression of various cancers. This compound has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2/c1-22-17-10-7-14(19)11-13(17)6-9-15-8-5-12-3-2-4-16(21)18(12)20-15/h2-11,21H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKAENWLMKZDT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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